2,5-Bis(trifluoromethyl)benzyl bromide
Overview
Description
2,5-Bis(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H5BrF6. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a bromomethyl group. This compound is known for its high reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Mode of Action
They can donate their benzyl group to nucleophiles, a process that can lead to various chemical transformations .
Action Environment
The action, efficacy, and stability of 2,5-Bis(trifluoromethyl)benzyl bromide can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH, temperature, and presence of other chemical species in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,5-Bis(trifluoromethyl)benzyl bromide typically involves the bromination of 2,5-Bis(trifluoromethyl)toluene. This reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually include a temperature range of 0-25°C and a solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination reaction is monitored closely to maintain the desired temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of 2,5-Bis(trifluoromethyl)toluene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of 2,5-Bis(trifluoromethyl)toluene.
Scientific Research Applications
2,5-Bis(trifluoromethyl)benzyl bromide is utilized in various scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the synthesis of fluorinated polymers and materials with unique properties.
Biological Studies: Utilized in the modification of biomolecules for studying their functions and interactions.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzyl bromide
- 2-Fluoro-5-(trifluoromethyl)benzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
Uniqueness
2,5-Bis(trifluoromethyl)benzyl bromide is unique due to the specific positioning of the trifluoromethyl groups at the 2 and 5 positions on the benzene ring. This positioning significantly influences the compound’s reactivity and stability compared to its isomers and other similar compounds. The presence of two trifluoromethyl groups also imparts unique electronic and steric properties, making it a valuable reagent in various chemical synthesis processes .
Properties
IUPAC Name |
2-(bromomethyl)-1,4-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6/c10-4-5-3-6(8(11,12)13)1-2-7(5)9(14,15)16/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSQGVCRNVEWIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378279 | |
Record name | 2,5-Bis(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302911-98-4 | |
Record name | 2-(Bromomethyl)-1,4-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302911-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Bis(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 302911-98-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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